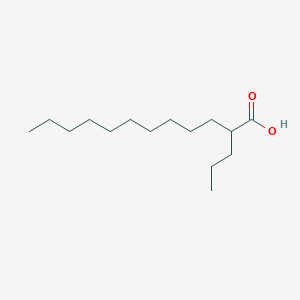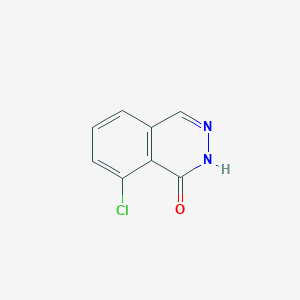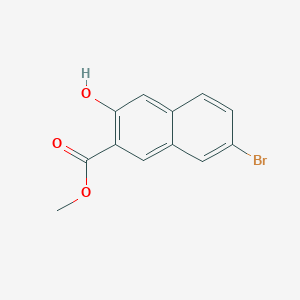![molecular formula C12H9BF3KO B3071887 Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate CAS No. 1015082-75-3](/img/structure/B3071887.png)
Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate
Vue d'ensemble
Description
Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate, also known as K[OHPhBF3], is a chemical compound that is widely used in various scientific research applications. It is a boron-containing compound that has unique properties and has been extensively studied for its potential use in various fields of research.
Applications De Recherche Scientifique
1. Organic Chemistry Applications
Potassium trifluoro(organo)borates, a category to which Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate belongs, have emerged as highly stable organoboron derivatives with promising applications in organic chemistry. These compounds are effective alternatives to traditional organoboron reagents, exhibiting reactivity through the formation of difluoroboranes and in transmetallation reactions with transition metals. Notably, they have been found more reactive than boronic acids or esters in various reactions (Darses & Genêt, 2003).
2. Catalysis and Synthesis
In catalysis, these borates are utilized in rhodium-catalyzed reactions, such as 1,4-additions to α,β-unsaturated esters, producing Michael adducts with high yields and enantiomeric excesses (Navarre et al., 2005). Additionally, they facilitate the formation of alanine derivatives in reactions with dehydroamino esters, revealing their potential in synthesizing a variety of amino acid derivatives (Navarre, Darses, & Genêt, 2004).
3. Electronic Structure Analysis
Potassium trifluoro(organo)borates have also been studied in terms of their electronic structures, particularly in the context of gas-phase photoelectron spectroscopy and density functional theory (DFT). These studies provide insights into the influence of substituents on metal–scorpionate bonding, enhancing understanding of their electronic properties (Joshi et al., 2004).
4. Nucleophilic Trifluoromethylation
These borates demonstrate their versatility as reagents for nucleophilic trifluoromethylation, specifically in the transformation of non-enolizable aldehydes and N-tosylimines into CF3-substituted alcohols and N-tosylamines, respectively. This highlights their potential in facilitating diverse chemical transformations (Levin et al., 2011).
5. Tribological Performance in Lubricants
In the field of tribology, novel borate esters, related to potassium trifluoro(organo)borates, have been explored as lubricant additives. These compounds show promising anti-wear and extreme pressure properties, contributing to the development of more efficient and durable lubricants (Yan et al., 2014).
Propriétés
IUPAC Name |
potassium;trifluoro-[4-(4-hydroxyphenyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF3O.K/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10;/h1-8,17H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSOFJIPQSKFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2=CC=C(C=C2)O)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705251 | |
| Record name | Potassium trifluoro(4'-hydroxy[1,1'-biphenyl]-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate | |
CAS RN |
1015082-75-3 | |
| Record name | Potassium trifluoro(4'-hydroxy[1,1'-biphenyl]-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071818.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071830.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071831.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071838.png)
![1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B3071845.png)
![1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate](/img/structure/B3071846.png)
![1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B3071854.png)



![2-[(1-Methylpiperidin-4-YL)oxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine](/img/structure/B3071890.png)

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B3071901.png)